

Application Notes: BLT2 Probe 1 for Flow Cytometry

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Compound of Interest

Compound Name: BLT2 probe 1

Cat. No.: B12426341

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Introduction

BLT2, a G protein-coupled receptor (GPCR), is the low-affinity receptor for leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation.[1][2][3] Unlike its high-affinity counterpart, BLT1, which is predominantly expressed on leukocytes, BLT2 is expressed ubiquitously.[2][4] Emerging research has implicated BLT2 in a variety of physiological and pathological processes, including inflammation, immune responses, cancer progression, and wound healing. Given its diverse roles, the ability to accurately detect and quantify BLT2 expression on the cell surface is crucial for advancing research and developing targeted therapeutics.

BLT2 Probe 1 is a fluorescently labeled small molecule designed to specifically bind to the extracellular domain of the BLT2 receptor. This allows for the direct quantification of BLT2-expressing cells within a heterogeneous population using flow cytometry. Its application is pivotal for researchers in immunology, oncology, and pharmacology, as well as for professionals in drug development aiming to modulate BLT2 activity.

Applications

- **Immune Cell Profiling:** Characterize BLT2 expression on various immune cell subsets to understand its role in inflammatory and allergic diseases.
- **Cancer Biology:** Investigate the correlation between BLT2 expression levels on tumor cells and disease progression, metastasis, and patient prognosis. BLT2 has been shown to be

upregulated in several cancers and plays a role in cell survival and invasion.

- **Drug Discovery and Development:** Screen for novel BLT2 agonists or antagonists by using **BLT2 Probe 1** in competitive binding assays. This can help identify compounds that modulate BLT2 signaling.
- **Receptor Trafficking Studies:** Monitor the internalization and recycling of BLT2 upon ligand binding, providing insights into receptor regulation and signaling dynamics.

Quantitative Data Summary

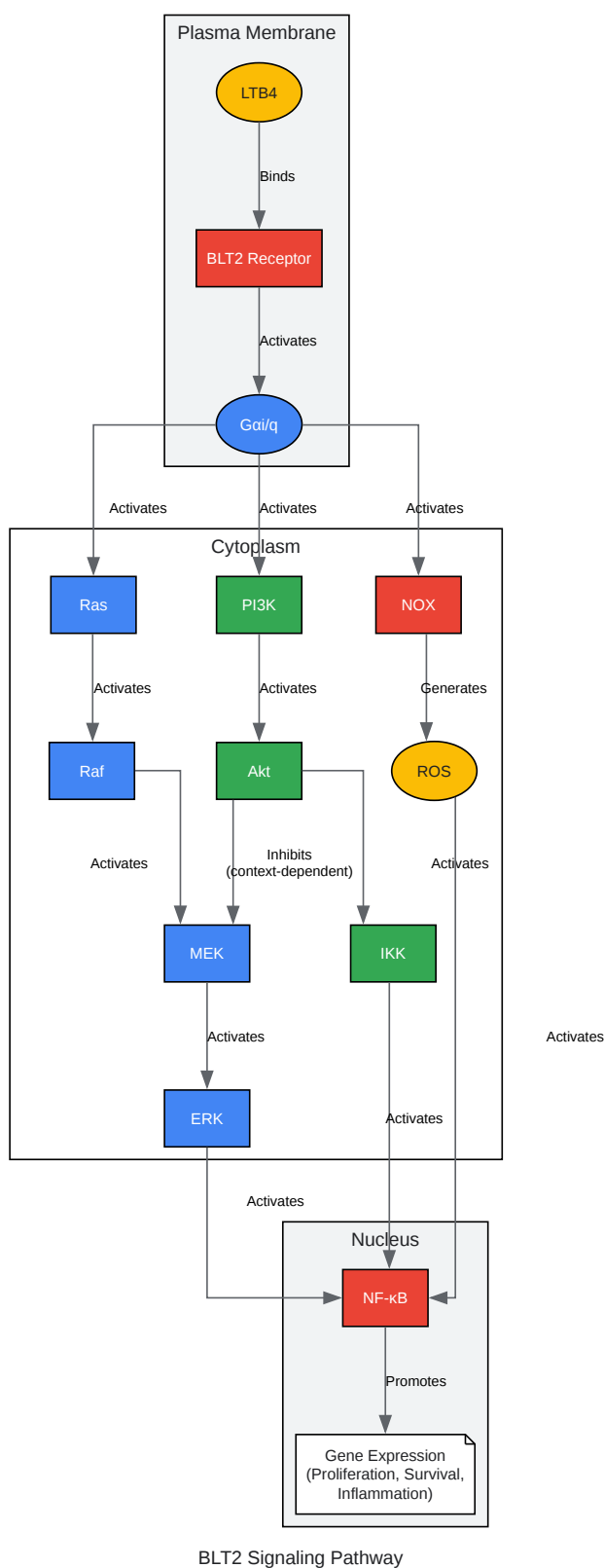
The following table provides representative data from a hypothetical experiment using **BLT2 Probe 1** to analyze BLT2 expression on different cell lines.

Cell Line	Cell Type	Treatment	Mean Fluorescence Intensity (MFI)	% BLT2 Positive Cells
HEK293-BLT2	Human Embryonic Kidney (BLT2 transfected)	Untreated	8500 ± 425	98.5% ± 0.8%
HEK293-WT	Human Embryonic Kidney (Wild Type)	Untreated	150 ± 25	1.2% ± 0.3%
MDA-MB-231	Human Breast Cancer	Untreated	4200 ± 310	75.6% ± 4.1%
MDA-MB-231	Human Breast Cancer	BLT2 Antagonist (1 µM)	2100 ± 180	73.2% ± 3.5%
Jurkat	Human T lymphocyte	Untreated	550 ± 60	8.3% ± 1.5%

Data are presented as mean ± standard deviation from three independent experiments.

BLT2 Signaling Pathway

Activation of the BLT2 receptor by ligands such as LTB₄ initiates a cascade of intracellular signaling events. As a GPCR, BLT2 couples to G proteins, primarily of the G_i and G_q alpha subunit families. This leads to the activation of several downstream pathways that regulate a wide array of cellular functions including chemotaxis, cell survival, proliferation, and inflammation. Key signaling pathways activated by BLT2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras/Raf/MEK/ERK (MAPK) pathway, and pathways leading to the generation of reactive oxygen species (ROS) and activation of transcription factors like NF- κ B.



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Caption: BLT2 receptor signaling cascade.

Experimental Protocols

Protocol 1: Cell Surface Staining of BLT2 for Flow Cytometry

This protocol details the steps for staining suspension or adherent cells with **BLT2 Probe 1** for analysis by flow cytometry.

Materials:

- **BLT2 Probe 1** (e.g., 1 μ M stock in DMSO)
- Cells of interest (e.g., HEK293-BLT2, MDA-MB-231)
- Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
- 7-AAD or Propidium Iodide (for viability staining)
- FACS tubes
- Flow cytometer

Procedure:

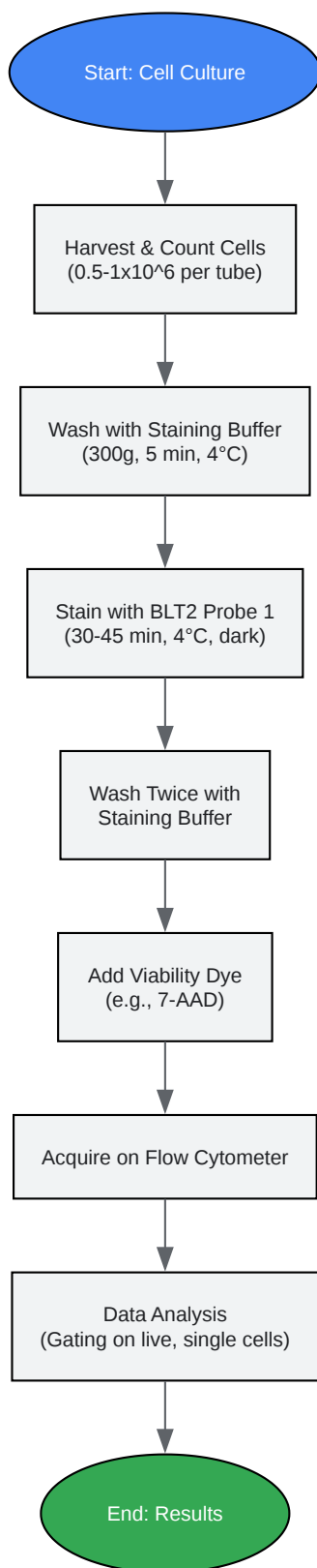
- Cell Preparation:
 - For suspension cells, count and aliquot approximately $0.5 - 1 \times 10^6$ cells per FACS tube.
 - For adherent cells, detach using a gentle non-enzymatic cell dissociation buffer. Avoid harsh trypsinization, which may cleave the receptor's extracellular domain. Wash once with complete media and then resuspend in Flow Cytometry Staining Buffer. Aliquot $0.5 - 1 \times 10^6$ cells per tube.
- Washing: Wash the cells once by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at $300 \times g$ for 5 minutes at 4°C , and carefully aspirating the supernatant.
- Staining:

- Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
- Add the appropriate concentration of **BLT2 Probe 1**. A titration experiment is recommended to determine the optimal concentration (typically in the range of 10-100 nM).
- Incubate for 30-45 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, as described in step 2.
- Viability Staining: Resuspend the cell pellet in 200 μ L of Flow Cytometry Staining Buffer. Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's instructions. This step is crucial to exclude dead cells, which can non-specifically bind fluorescent probes.
- Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Controls:

- Unstained Cells: To set the baseline fluorescence of the cell population.
- Wild-Type (BLT2-negative) Cells: To confirm the specificity of the probe for BLT2.
- Competition Control: Co-incubate cells with **BLT2 Probe 1** and a 100-fold excess of an unlabeled BLT2 ligand (e.g., LTB4 or a known antagonist). A significant decrease in fluorescence intensity will confirm specific binding.

Experimental Workflow Diagram



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Caption: Flow cytometry staining workflow.

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